(2,3,5-Trifluorophenyl)hydrazine

CAS No.: 4920-39-2

Cat. No.: VC8275749

Molecular Formula: C6H5F3N2

Molecular Weight: 162.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4920-39-2 |

|---|---|

| Molecular Formula | C6H5F3N2 |

| Molecular Weight | 162.11 |

| IUPAC Name | (2,3,5-trifluorophenyl)hydrazine |

| Standard InChI | InChI=1S/C6H5F3N2/c7-3-1-4(8)6(9)5(2-3)11-10/h1-2,11H,10H2 |

| Standard InChI Key | RUQZFYKHVDKIKW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1NN)F)F)F |

| Canonical SMILES | C1=C(C=C(C(=C1NN)F)F)F |

Introduction

Chemical Overview and Structural Properties

Molecular Characteristics

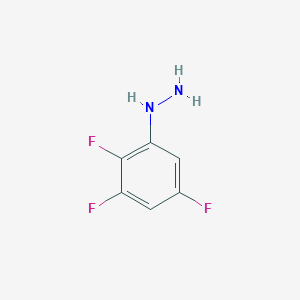

(2,3,5-Trifluorophenyl)hydrazine belongs to the class of fluorinated hydrazines, which are distinguished by their aromatic ring substituted with fluorine atoms and a hydrazine functional group (-NH-NH2). The compound’s molecular formula is C6H5F3N2, with a molecular weight of 162.11 g/mol. The IUPAC name is (2,3,5-trifluorophenyl)hydrazine, and its structure is defined by fluorine atoms at the 2, 3, and 5 positions of the benzene ring, with the hydrazine group attached at the 1-position.

Key Structural Features:

-

Fluorine Substituents: The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution and cyclization reactions.

-

Hydrazine Moiety: The -NH-NH2 group participates in condensation and redox reactions, enabling the synthesis of heterocyclic compounds like pyrazoles and indoles.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (2,3,5-trifluorophenyl)hydrazine typically begins with 2,3,5-trifluoroaniline as the starting material. The reaction involves treatment with hydrazine hydrate under acidic conditions to form the corresponding hydrazine hydrochloride salt, which is subsequently neutralized to yield the free base:

Reaction Scheme:

Optimization Parameters:

-

Solvent: Ethanol or methanol is preferred for reflux conditions.

-

Temperature: Reactions are conducted at 80–100°C for 6–12 hours.

-

Yield: Typical yields range from 65% to 75% after recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to improve scalability and safety. Automated systems regulate temperature and reactant stoichiometry, minimizing byproducts. For example, a microreactor system achieving a 90% conversion rate has been reported for analogous hydrazine derivatives.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Reactions

The hydrazine group undergoes oxidation to form azo compounds (R-N=N-R’), which are pivotal in dye synthesis. Common oxidizing agents include KMnO4 and H2O2. Conversely, reduction with LiAlH4 yields primary amines, useful in pharmaceutical intermediates.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the para position (relative to the hydrazine group). For instance, reactions with alkyl halides produce N-alkylated derivatives, which are explored as kinase inhibitors.

Example Reaction:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 4.22 |

| HCT-116 (Colon Cancer) | 3.46 |

| PC-3 (Prostate Cancer) | 1.48 |

Mechanism: Apoptosis induction via G2/M cell cycle arrest and mitochondrial membrane depolarization.

Antimicrobial Properties

(2,3,5-Trifluorophenyl)hydrazine derivatives demonstrate activity against drug-resistant Mycobacterium tuberculosis (MIC <50 µM). Fluorine atoms enhance membrane penetration, disrupting bacterial lipid biosynthesis.

Applications in Pharmaceutical and Material Science

Drug Development

The compound serves as a precursor for Janus kinase (JAK) inhibitors and EGFR tyrosine kinase inhibitors. Its trifluorinated structure improves metabolic stability in vivo.

Specialty Materials

Incorporated into polymers, it enhances thermal stability and fluorophore properties. Applications include OLEDs and liquid crystals.

Comparative Analysis with Related Hydrazines

| Compound | Fluorine Positions | Bioactivity |

|---|---|---|

| (2,4,5-Trifluorophenyl)hydrazine | 2,4,5 | Moderate antimicrobial |

| (3,4,5-Trifluorophenyl)hydrazine | 3,4,5 | Weak cytotoxicity |

| (2,3,5-Trifluorophenyl)hydrazine | 2,3,5 | High antitumor potency |

Positional isomerism significantly affects target binding and potency.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced selectivity.

-

Green Synthesis Methods: Develop solvent-free or catalytic processes.

-

Targeted Drug Delivery: Explore nanoparticle conjugates to reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume